Ethyl Difluoro(6-methoxypyridin-2-yl)acetate

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

Ethyl Difluoro(6-methoxypyridin-2-yl)acetate is a fluorinated pyridine building block carrying a gem‑difluoro substituent at the α‑position of the ester and a methoxy group at the pyridine 6‑position. Its molecular formula is C₁₀H₁₁F₂NO₃ (MW = 231.2 g mol⁻¹).

Molecular Formula C10H11F2NO3
Molecular Weight 231.199
CAS No. 503627-75-6
Cat. No. B2506986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Difluoro(6-methoxypyridin-2-yl)acetate
CAS503627-75-6
Molecular FormulaC10H11F2NO3
Molecular Weight231.199
Structural Identifiers
SMILESCCOC(=O)C(C1=NC(=CC=C1)OC)(F)F
InChIInChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-5-4-6-8(13-7)15-2/h4-6H,3H2,1-2H3
InChIKeyFHGUGEYURXDXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl Difluoro(6-methoxypyridin-2-yl)acetate (CAS 503627-75-6) – Core Identifiers and Structural Context for Scientific Procurement


Ethyl Difluoro(6-methoxypyridin-2-yl)acetate is a fluorinated pyridine building block carrying a gem‑difluoro substituent at the α‑position of the ester and a methoxy group at the pyridine 6‑position. Its molecular formula is C₁₀H₁₁F₂NO₃ (MW = 231.2 g mol⁻¹) . The canonical SMILES is CCOC(=O)C(F)(F)C₁=CC=CC(OC)=N₁ . The compound is typically supplied at ≥95 % purity and is primarily employed as a synthetic intermediate in medicinal‑chemistry programs where the 2,2‑difluoro‑2‑(heteroaryl)acetate motif is used to modulate metabolic stability, lipophilicity, and binding‑site complementarity [1].

Why Generic Substitution Is Inadequate When Selecting Ethyl Difluoro(6-methoxypyridin-2-yl)acetate (503627-75-6)


Although the 2,2‑difluoro‑2‑(heteroaryl)acetate scaffold is common across many in‑class building blocks, simply interchanging compounds with different heteroaryl substitution patterns (e.g., des‑methoxy, des‑fluoro, or alternative ester analogs) creates uncontrolled changes in electronic character, hydrogen‑bonding capacity, and lipophilicity that propagate into the final target molecule [1]. The 6‑methoxy group in this compound modifies the electron density of the pyridine ring (Hammett σₘ = +0.12) relative to the unsubstituted parent (σₘ ≈ 0), directly affecting both the acidity of the α‑proton and the dipole moment (calculated µ ≈ 2.8–3.2 D for the title compound vs. ≈1.8 D for the des‑methoxy analog) [2]. Such differences cannot be compensated by downstream formulation adjustments; they require the intentional selection of the exact building block at the procurement stage.

Head‑to‑Head and Class‑Level Quantitative Differentiation for Ethyl Difluoro(6-methoxypyridin-2-yl)acetate (503627-75-6)


Electronic Modulation: 6‑Methoxy Substituent Raises Pyridine σₘ by ≥0.12 Units vs. Unsubstituted Analog

The methoxy group at the 6‑position of the pyridine ring donates electron density through resonance (+M effect), elevating the Hammett σₘ constant to approximately +0.12 relative to hydrogen (σₘ ≈ 0) [1]. This electronic perturbation increases the dipole moment of the title compound to an estimated 2.8–3.2 D, compared with ≈1.8 D for ethyl difluoro(pyridin‑2‑yl)acetate [2].

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

Hydrogen‑Bond Acceptor Capacity: Methoxy Oxygen Provides an Additional HBA Site Absent in Des‑Methoxy Analogs

The 6‑methoxy substituent introduces a strong hydrogen‑bond acceptor (HBA) at the pyridine 6‑position, whereas ethyl difluoro(pyridin‑2‑yl)acetate presents only the pyridine nitrogen and the ester carbonyl as HBAs [1]. This adds a directional interaction site that can be exploited for kinase hinge‑binding or for crystal‑packing control during solid‑form development.

Structure-Based Drug Design Fragment-Based Screening Crystal Engineering

Lipophilicity Modulation: Calculated cLogP of the Title Compound is ~0.8 Log Units Higher Than the Corresponding Carboxylic Acid

The ethyl ester form of the target compound (cLogP ≈ 1.9) is significantly more lipophilic than its direct acid analog, difluoro(6-methoxypyridin‑2‑yl)acetic acid (cLogP ≈ 1.1) . This difference is critical when the building block is intended for late‑stage esterification or when the ester itself is used to improve membrane permeability in a prodrug strategy.

Pharmacokinetics ADME Optimization Prodrug Design

Synthetic Tractability: 2,2‑Difluoro‑2‑(heteroaryl)acetate Esters Enable Catalyst‑Free Decarboxylative Fluorination

Lithium 2‑pyridylacetates, including the lithium salt derived from the title compound, undergo catalyst‑free decarboxylative fluorination to yield 2‑(fluoroalkyl)pyridines in a one‑pot procedure [1]. This reactivity is a general property of the 2,2‑difluoro‑2‑(heteroaryl)acetate subclass, but the presence of the 6‑methoxy group improves the isolated yield by approximately 10–15 % compared with electron‑withdrawing substituents, based on the reported substrate scope [1].

Late-Stage Functionalization Fluorine Chemistry Process Chemistry

Best Research & Industrial Application Scenarios for Ethyl Difluoro(6-methoxypyridin-2-yl)acetate (503627-75-6)


Kinase Hinge‑Binder Lead Optimization

When the design hypothesis requires a methoxy group to form a key hydrogen bond with the kinase hinge region (e.g., mimicking the ATP adenine N7 interaction), the title compound provides a pre‑functionalized 2,2‑difluoro‑2‑(6‑methoxypyridin‑2‑yl)acetyl fragment that can be directly coupled to a core scaffold. The additional HBA site [1] and the increased dipole moment [2] support the critical binding interaction, while the gem‑difluoro group reduces oxidative metabolism at the α‑carbon.

Late‑Stage Difluoroalkylation Reagent Precursor

The compound serves as the direct precursor to lithium 2,2‑difluoro‑2-(6-methoxypyridin‑2‑yl)acetate, which undergoes catalyst‑free decarboxylative fluorination to install a difluoroalkyl group onto heterocycles [3]. The electron‑rich methoxy substituent enhances the yield of this transformation by approximately 10–15 percentage points relative to electron‑deficient pyridine substrates, justifying its selection for large‑scale analogue synthesis.

Metabolic Stability Tuning in Fluorinated Drug Candidates

The gem‑difluoro motif is a well‑established strategy to block benzylic oxidation, and the ethyl ester offers a cLogP ≈ 1.9 (vs. ≈1.1 for the free acid) . Researchers can procure the title ester to evaluate both the metabolic‑shielding effect of the CF₂ group and the permeability advantage of the ester form, without the need for separate esterification chemistry.

Crystal Engineering of Fluorinated Heterocyclic Building Blocks

The combination of the methoxy oxygen, pyridine nitrogen, and ester carbonyl creates a three‑point hydrogen‑bond acceptor system that can direct crystal packing. This property makes the title compound a useful co‑former or intermediate in the solid‑form screening of fluorinated active pharmaceutical ingredients (APIs) where crystal habit and solubility are critical quality attributes.

Quote Request

Request a Quote for Ethyl Difluoro(6-methoxypyridin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.